molecular formula C15H10N2O4 B4939570 2-(2-Methyl-4-nitrophenyl)isoindole-1,3-dione CAS No. 33329-27-0

2-(2-Methyl-4-nitrophenyl)isoindole-1,3-dione

Cat. No.: B4939570
CAS No.: 33329-27-0
M. Wt: 282.25 g/mol
InChI Key: UWPGHHBXUBDHAQ-UHFFFAOYSA-N
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Description

2-(2-Methyl-4-nitrophenyl)isoindole-1,3-dione is a chemical compound that belongs to the class of isoindoline-1,3-diones. These compounds are characterized by an isoindoline nucleus with carbonyl groups at positions 1 and 3. The presence of a nitro group and a methyl group on the phenyl ring makes this compound unique and potentially useful in various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-4-nitrophenyl)isoindole-1,3-dione typically involves the reaction of phthalic anhydride with 2-methyl-4-nitroaniline. This reaction is usually carried out in a solvent such as toluene under reflux conditions for several hours. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-4-nitrophenyl)isoindole-1,3-dione can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

2-(2-Methyl-4-nitrophenyl)isoindole-1,3-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Methyl-4-nitrophenyl)isoindole-1,3-dione is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methyl-4-nitrophenyl)isoindole-1,3-dione is unique due to the specific positioning of the nitro and methyl groups on the phenyl ring. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-(2-methyl-4-nitrophenyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O4/c1-9-8-10(17(20)21)6-7-13(9)16-14(18)11-4-2-3-5-12(11)15(16)19/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWPGHHBXUBDHAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30385791
Record name 2-(2-methyl-4-nitrophenyl)isoindole-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33329-27-0
Record name 2-(2-methyl-4-nitrophenyl)isoindole-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 10.0 g (65.7 mmole) of 2-methyl-4-nitroaniline and 10.7 g (72.3 mmole) of phthalic anhydride was heated in an oil bath with an initial temperature of 150°. As the temperature was raised slowly to 165°, the mixture melted and resolidified. The cooled mixture was triturated with 200 ml of dichloromethane and filtered, and the filtrate was washed successively with 3N aqueous hydrochloric acid, water, and 5% aqueous sodium hydroxide. The organic phase was dried over calcium chloride, treated with activated charcoal, filtered, and the filtrate concentrated in vacuo. The resultant solid was suspended in hot ethanol and, after cooling, was collected and dried, giving 15.4 g of N-(2-methyl-4-nitrophenyl)phthalimide. A portion (10.0 g) of the intermediate was hydrogenated in tetrahydrofuran containing 4 ml of concentrated aqueous hydrochloric acid using 5 psi hydrogen gas over 5% palladium on carbon. The filtered solution was concentrated to dryness and the resultant solid washed with methanol, giving 8.3 g of the title compound. The product thus isolated was used in subsequent reactions without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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